3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER 3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER
Brand Name: Vulcanchem
CAS No.: 1005010-03-6
VCID: VC7217236
InChI: InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Molecular Formula: C20H25BO4
Molecular Weight: 340.23

3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER

CAS No.: 1005010-03-6

Cat. No.: VC7217236

Molecular Formula: C20H25BO4

Molecular Weight: 340.23

* For research use only. Not for human or veterinary use.

3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER - 1005010-03-6

Specification

CAS No. 1005010-03-6
Molecular Formula C20H25BO4
Molecular Weight 340.23
IUPAC Name 2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Standard InChI Key PNAPHEUGEGSIJQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named 2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines . Its molecular structure integrates a boronic acid pinacol ester moiety, a benzyloxy group, and a methoxy substituent, which collectively influence its chemical behavior.

Table 1: Key Identifiers

PropertyValueSource
CAS No.1005010-03-6
Molecular FormulaC20H25BO4\text{C}_{20}\text{H}_{25}\text{BO}_4
Molecular Weight340.23 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
InChI KeyPNAPHEUGEGSIJQ-UHFFFAOYSA-N

The pinacol ester group (C6H12B2O2\text{C}_6\text{H}_{12}\text{B}_2\text{O}_2) stabilizes the boronic acid, preventing premature hydrolysis and enabling storage under ambient conditions.

Structural Analysis

X-ray crystallography data (unavailable in public sources) would typically reveal a planar boron center coordinated to two oxygen atoms from the pinacol group. The benzyloxy and methoxy substituents occupy ortho and para positions on the phenyl ring, respectively, creating steric and electronic effects critical for regioselective coupling reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a two-step protocol:

  • Formation of 3-Benzyloxy-4-Methoxyphenylboronic Acid: A Miyaura borylation reaction using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) and a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) on 3-benzyloxy-4-methoxybromobenzene.

  • Esterification with Pinacol: The boronic acid reacts with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under Dean-Stark conditions to remove water, yielding the pinacol ester.

Reaction Scheme:

Ar-Br+B2(pin)2Pd catalystAr-B(pin)+byproducts\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-B(pin)} + \text{byproducts} Ar-B(OH)2+pinacolacidAr-B(pin)+H2O\text{Ar-B(OH)}_2 + \text{pinacol} \xrightarrow{\text{acid}} \text{Ar-B(pin)} + \text{H}_2\text{O}

Industrial Production

Industrial manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Catalyst Loading: 0.5–1 mol% palladium to minimize costs.

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane for solubility.

Chemical Reactions and Applications

Suzuki-Miyaura Coupling

The compound’s primary application is in Suzuki-Miyaura cross-coupling, forming biaryl structures essential in pharmaceuticals and materials science. For example:

Ar-B(pin)+Ar’XPd catalystAr-Ar’+B(pin)-X\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(pin)-X}

Key Advantages:

  • Tolerance to air and moisture due to pinacol protection.

  • High functional group compatibility (e.g., esters, ethers).

Oxidation and Functionalization

Controlled oxidation with hydrogen peroxide converts the boronic ester to a phenol derivative:

Ar-B(pin)+H2O2Ar-OH+B(OH)3\text{Ar-B(pin)} + \text{H}_2\text{O}_2 \rightarrow \text{Ar-OH} + \text{B(OH)}_3

This reaction is utilized in protecting group strategies during multistep syntheses.

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